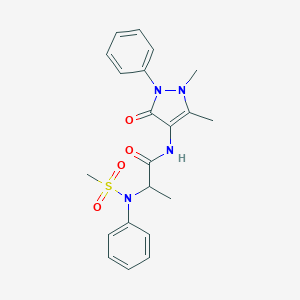![molecular formula C20H17BrN2O3S B297911 Methyl 4-{[5-(3-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297911.png)
Methyl 4-{[5-(3-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[5-(3-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of Methyl 4-{[5-(3-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various cellular processes, such as DNA synthesis and cell division. It may also work by disrupting the cell membrane of bacterial and fungal cells.
Biochemical and Physiological Effects:
Methyl 4-{[5-(3-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria. It has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 4-{[5-(3-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in lab experiments is its potential as a multi-targeted agent. It has been found to have activity against various types of cancer cells and bacteria, which makes it a promising candidate for further study. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine its safety profile and optimal dosage.
Direcciones Futuras
There are several future directions for the study of Methyl 4-{[5-(3-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the study of its potential as a treatment for other diseases, such as fungal infections. Additionally, further studies are needed to determine its safety and efficacy in vivo, which will be important for the development of potential therapeutic agents.
Métodos De Síntesis
Methyl 4-{[5-(3-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the use of 3-bromobenzaldehyde, ethyl acetoacetate, and thiourea as starting materials. The reaction proceeds through a series of steps, including the formation of a thiazolidine ring and the subsequent addition of a benzoate group to the nitrogen atom of the thiazolidine ring.
Aplicaciones Científicas De Investigación
Methyl 4-{[5-(3-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been found to have potential applications in various areas of scientific research. One of the most notable applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. It has also been studied for its potential as an antibacterial and antifungal agent.
Propiedades
Nombre del producto |
Methyl 4-{[5-(3-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Fórmula molecular |
C20H17BrN2O3S |
Peso molecular |
445.3 g/mol |
Nombre IUPAC |
methyl 4-[[(5E)-5-[(3-bromophenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C20H17BrN2O3S/c1-3-23-18(24)17(12-13-5-4-6-15(21)11-13)27-20(23)22-16-9-7-14(8-10-16)19(25)26-2/h4-12H,3H2,1-2H3/b17-12+,22-20? |
Clave InChI |
PYYUBFNTSIZORH-UBLAJHMLSA-N |
SMILES isomérico |
CCN1C(=O)/C(=C\C2=CC(=CC=C2)Br)/SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES |
CCN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES canónico |
CCN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=NC3=CC=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297828.png)

![2-[(1-Ethyl-2,5-dimethyl-3-pyrrolyl)methylidene]indene-1,3-dione](/img/structure/B297831.png)
![3-allyl-5-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B297832.png)
![3-allyl-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B297833.png)
![(5E)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B297835.png)
![3-Allyl-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B297838.png)
![N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]propanamide](/img/structure/B297839.png)

![3-Ethyl-2-[(4-methylphenyl)imino]-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297844.png)
![Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297846.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-ethoxy-N-phenylbenzenesulfonamide](/img/structure/B297847.png)

